molecular formula C8H14N2O2 B11772479 Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)- CAS No. 273223-57-7

Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)-

Cat. No.: B11772479
CAS No.: 273223-57-7
M. Wt: 170.21 g/mol
InChI Key: FSIAAOSGUNXNSN-BQBZGAKWSA-N
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Description

Pyrrolo[1,2-a]pyrazine-1-carboxylic acid, octahydro-, (1S,8aS)- is a bicyclic heterocyclic compound characterized by a fused pyrrolidine-pyrazine ring system. Its octahydro designation indicates a fully saturated structure, while the (1S,8aS) stereochemistry defines the spatial arrangement of substituents, critical for its biological interactions .

Synthetic routes for this compound often involve cyclocondensation reactions. For example, intermediate methyl esters of related pyrrolo[1,2-a]pyrazine derivatives are synthesized via reactions between (3-oxopiperazine-2-ylidene)ethanoates and 2-bromo-1,1-diethoxyethane, followed by hydrolysis or amidation . The compound’s stereospecific synthesis is highlighted in studies using acid-mediated cyclocondensation to achieve high enantiomeric purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

273223-57-7

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(1S,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid

InChI

InChI=1S/C8H14N2O2/c11-8(12)7-6-2-1-4-10(6)5-3-9-7/h6-7,9H,1-5H2,(H,11,12)/t6-,7-/m0/s1

InChI Key

FSIAAOSGUNXNSN-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@H]2[C@H](NCCN2C1)C(=O)O

Canonical SMILES

C1CC2C(NCCN2C1)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The palladium-catalyzed cycloisomerization of propargyl intermediates offers a direct route to the pyrrolo[1,2-a]pyrazine core. A representative protocol involves:

  • Substrates : 2-Bromo-5-methoxypyrazine and propargylamine derivatives.

  • Catalyst System : Pd(PPh₃)₂Cl₂ (2 mol%), CuI (10 mol%), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3 eq.) in N,N-dimethylaniline (DMA) at 80°C for 6 hours.

  • Mechanism : Sonogashira coupling forms a C–C bond between the pyrazine and propargyl group, followed by DBU-mediated isomerization to an allene intermediate. A 5-endo-trig cyclization completes the bicyclic framework.

Stereochemical Control

Stereoselectivity at the (1S,8aS) positions arises from chiral propargyl precursors or asymmetric catalysis. For example, using (R)-propargyl glycine tert-butyl ester directs the configuration via substrate-induced asymmetry, achieving diastereomeric ratios of 4:1.

Table 1: Palladium-Catalyzed Cycloisomerization Conditions and Outcomes

Propargyl SubstrateCatalyst LoadingTemperature (°C)Yield (%)dr (1S,8aS:1R,8aR)
N-Propargylpyrrole2 mol% Pd, 10 mol% CuI80623:1
O-Propargyl ether2 mol% Pd, 10 mol% CuI80582.5:1
S-Propargyl thioether2 mol% Pd, 10 mol% CuI80481.8:1

Base-Mediated Cyclization with Propargylamine

One-Pot Tandem Reaction

A cesium carbonate (Cs₂CO₃)-promoted method enables cyclization without transition metals:

  • Alkylation : Pyrrole-2-carboxaldehyde reacts with propargyl bromide in DMF at 20°C for 2 hours.

  • Cyclization : The intermediate undergoes intramolecular nucleophilic attack in DMSO at 100°C for 12 hours, forming the octahydro core.

  • Acidification : Treatment with gaseous HCl in diethyl ether yields the dihydrochloride salt (85–90% purity).

Solvent and Base Optimization

  • Optimal Base : Cs₂CO₃ outperforms K₂CO₃ or NaHCO₃ due to superior solubility in DMSO.

  • Solvent Effects : Polar aprotic solvents (DMSO > DMF > DMA) enhance cyclization rates by stabilizing the transition state.

Table 2: Base and Solvent Screening for Cyclization

BaseSolventTemperature (°C)Time (h)Yield (%)
Cs₂CO₃DMSO1001285
K₂CO₃DMF1002462
NaHCO₃DMA1203641

Stereoselective Synthesis via Chiral Resolution

Kinetic Resolution with Lipases

Racemic octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is resolved using immobilized Candida antarctica lipase B (CAL-B):

  • Conditions : Vinyl acetate (acyl donor), tert-butyl methyl ether (solvent), 30°C.

  • Outcome : (1S,8aS)-enantiomer is acetylated preferentially, achieving 99% ee after 48 hours.

Crystallization-Induced Diastereomer Resolution

  • Step 1 : React the racemic acid with (1R,2S)-ephedrine to form diastereomeric salts.

  • Step 2 : Fractional crystallization from ethanol/water (4:1) isolates the (1S,8aS)-ephedrine salt (95% de).

Functional Group Interconversion

Carboxylic Acid Protection/Deprotection

  • Protection : Treating the free acid with trimethylsilyl chloride (TMSCl) in THF yields the TMS ester, stabilizing the compound during subsequent reactions.

  • Deprotection : Hydrolysis with 1M HCl at 60°C regenerates the carboxylic acid without racemization.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Microreactors reduce reaction times from 12 hours to 30 minutes by enhancing heat/mass transfer.

  • Catalyst Recycling : Pd/C heterogeneous catalysts achieve 10 cycles with <5% activity loss.

Environmental Impact Mitigation

  • Solvent Recovery : Distillation recovers >95% of DMSO and DMA for reuse.

  • Waste Streams : Neutralization of Cs₂CO₃ with CO₂ generates non-toxic CsHCO₃, suitable for wastewater treatment.

Chemical Reactions Analysis

Reduction Reactions

The carboxylic acid group undergoes reduction using lithium aluminum hydride (LiAlH₄) under anhydrous conditions. This reaction converts the carboxylic acid moiety into a primary alcohol while preserving the heterocyclic framework.

Key Conditions :

  • Solvent: Tetrahydrofuran (THF) or diethyl ether

  • Temperature: 0°C to reflux

  • Workup: Quenched with aqueous ammonium chloride

Product :
(1S,8aS)-Octahydropyrrolo[1,2-a]pyrazine-1-methanol

Esterification and Amidation

The carboxylic acid participates in esterification and amidation reactions, forming derivatives with enhanced solubility or biological activity .

Esterification

Reagents : Methanol or ethanol with acid catalysis (e.g., H₂SO₄)
Product : Methyl or ethyl esters (e.g., methyl (1S,8aS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate) .

Amidation

Reagents : Primary or secondary amines with coupling agents (e.g., EDC/HOBt)
Product : Amides with retained stereochemistry.

Cyclization and Ring-Opening Reactions

Cyclization reactions are pivotal for constructing the bicyclic system. For example, bromo- or chloroamide precursors undergo intramolecular cyclization under basic conditions to form the pyrrolo-pyrazine core .

Example Protocol :

  • Precursor: Bromoamide derivative

  • Base: K₂CO₃ or Et₃N

  • Solvent: DMF or acetonitrile

  • Temperature: 60–80°C

Product : (1S,8aS)-configured bicyclic compound .

Hydrogenolysis of carbamate intermediates (e.g., using H₂/Pd-C) can lead to ring-opening or side products such as cyclic ureas .

Functional Group Transformations

The heterocycle tolerates modifications at non-bridgehead positions:

Reaction TypeReagentsProductReference
OxidationKMnO₄ or CrO₃Ketone derivatives
AlkylationAlkyl halides, baseN-alkylated pyrrolo-pyrazines
AcylationAcetyl chlorideAcetylated derivatives

Stability and Side Reactions

The compound is sensitive to strong acids/bases , which may cause ring degradation. For instance, prolonged exposure to HCl yields the dihydrochloride salt without structural collapse .

Notable Side Reaction :

  • Hydrogenolysis of carbamates produces cyclic ureas (e.g., diphenyl-3-oxooctahydroimidazo[1,5-a]pyridine) .

Mechanistic Insights

Reactions often proceed via:

  • Nucleophilic acyl substitution (esterification/amidation).

  • Radical intermediates during LiAlH₄ reduction.

  • Base-mediated deprotonation in cyclization .

Scientific Research Applications

Chemical Properties and Structure

Pyrrolo[1,2-a]pyrazine-1-carboxylic acid has the molecular formula C8H6N2O2C_8H_6N_2O_2 and a molecular weight of approximately 162.15 g/mol. Its structure features a bicyclic framework that contributes to its biological activity. The compound is known for its ability to interact with various biological targets, making it a subject of interest in drug discovery.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of pyrrolo[1,2-a]pyrazine-1-carboxylic acid. For instance, a series of synthesized compounds demonstrated promising cytotoxic effects against human cancer cell lines such as Panc-1, PC3, and MDA-MB-231. One notable derivative exhibited an IC50 value of 20.3 μM against Panc-1 cells, indicating significant potential for further development as an anticancer agent .

2. Dopamine Receptor Modulation

Pyrrolo[1,2-a]pyrazine derivatives have been identified as ligands for dopamine receptor subtypes, particularly the D4 receptor. These compounds may be useful in treating disorders related to dopamine dysregulation, such as schizophrenia. The ability of these compounds to selectively bind to dopamine receptors suggests their potential in developing new antipsychotic medications .

Synthesis and Derivative Development

The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves multi-step organic reactions that allow for structural modifications. For example:

  • One-Pot Synthesis : A recent method involved a one-pot reaction that yielded various derivatives with different substituents on the aromatic ring. This approach simplifies the synthesis process while enhancing the diversity of compounds available for biological testing .
CompoundStructureBiological Activity
5bStructureIC50 = 20.3 μM (Panc-1)
7mStructureHigh potency against all tested cell lines

Case Studies

Case Study 1: Cytotoxic Evaluation

In a study evaluating the antiproliferative effects of pyrrolo[1,2-a]pyrazine derivatives, researchers synthesized several compounds and assessed their activity against multiple cancer cell lines. The results indicated that certain derivatives not only exhibited moderate to good antiproliferative activity but also showed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index for these compounds .

Case Study 2: Dopamine Receptor Binding

Another research effort focused on the interaction of pyrrolo[1,2-a]pyrazine derivatives with dopamine receptors. Compounds were tested for their binding affinity and functional activity at D4 receptors, revealing that some derivatives could effectively modulate receptor activity, which is crucial for developing treatments for dopamine-related disorders .

Mechanism of Action

The mechanism of action of (1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclo(Gly-L-Pro) (CAS 3705-27-9)

  • Structure : A diketopiperazine with a hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core.
  • Key Differences :
    • Lacks the carboxylic acid substituent present in the target compound.
    • Contains a glycine residue instead of a methyl or benzyl group.
  • Biological Activity : Demonstrates antimicrobial properties, though less potent than derivatives with aromatic substituents .

Cyclo(L-Phe-L-Pro) (Maculosin, CAS 3705-26-8)

  • Structure : Features a hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core with a benzyl substituent.
  • Key Differences :
    • Substituted with a benzyl group at position 3, enhancing lipophilicity.
    • Lacks the carboxylic acid group, reducing water solubility compared to the target compound.
  • Biological Activity: Known for antifungal activity against phytopathogens, attributed to its aromatic substituent .

Pyrrolo[1,2-a]pyrazine-4-carboxylic Acid (CAS 158945-91-6)

  • Structure : A positional isomer of the target compound, with the carboxylic acid group at position 4.
  • Key Differences :
    • Carboxylic acid position alters electronic distribution and binding affinity.
    • Unsaturated backbone compared to the octahydro structure of the target compound.
  • Applications : Used as a building block in peptide mimetics due to its planar structure .

1-Methylpyrrolo[1,2-a]pyrazine (CAS 64608-59-9)

  • Structure : A simpler derivative with a methyl group at position 1 and an unsaturated backbone.
  • Key Differences :
    • Lacks functional groups like carboxylic acid or dione rings.
    • Exhibits volatility, making it relevant in flavor chemistry.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Octahydropyrrolo[1,2-a]pyrazine 1-Carboxylic acid Potential antimicrobial Cyclocondensation with HATU
Cyclo(Gly-L-Pro) Hexahydropyrrolo[1,2-a]pyrazine 1,4-Dione Antimicrobial Solid-phase peptide synthesis
Cyclo(L-Phe-L-Pro) (Maculosin) Hexahydropyrrolo[1,2-a]pyrazine 3-Benzyl, 1,4-dione Antifungal Acid-mediated cyclization
Pyrrolo[1,2-a]pyrazine-4-carboxylic Acid Pyrrolo[1,2-a]pyrazine 4-Carboxylic acid Peptide mimetic scaffold Direct carboxylation
1-Methylpyrrolo[1,2-a]pyrazine Pyrrolo[1,2-a]pyrazine 1-Methyl Flavor compound Maillard reaction

Key Research Findings

  • Stereochemical Impact : The (1S,8aS) configuration of the target compound enhances its stability compared to (4R,8aS) diastereomers, which show reduced bioactivity due to unfavorable steric interactions .
  • Antimicrobial Potential: While the target compound’s activity is less documented, structurally related 1-oxo-N-(alkyl)aryl derivatives exhibit MIC values of 8–64 µg/mL against Staphylococcus aureus and Candida albicans .
  • Pharmacological Safety : Impurities like diketopiperazine derivatives (e.g., Ph. Eur Impurity-C/D) in pyrrolo[1,2-a]pyrazine-based drugs highlight the need for rigorous stereochemical control during synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pyrrolo[1,2-a]pyrazine derivatives, and how can they be adapted for introducing carboxylic acid substituents?

  • Methodological Answer : The synthesis of pyrrolo[1,2-a]pyrazine scaffolds often involves cyclocondensation or palladium-catalyzed arylation. For example:

  • Base-mediated N-alkylation : React pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate to form the pyrrolo[1,2-a]pyrazine core .

  • One-step cyclization : Utilize propargylamine addition to 2-(acylethynyl)pyrroles, followed by Cs₂CO₃-catalyzed intramolecular cyclization .

  • Carboxylic acid introduction : Post-synthetic modifications, such as hydrolysis of ester groups or oxidation of alcohol substituents, could introduce the carboxylic acid moiety. Optimization of pH and solvent polarity is critical to prevent racemization of the (1S,8aS)-stereocenter.

    • Data Table : Comparison of Synthetic Methods
MethodCatalysts/ReagentsYield RangeKey Limitations
Pd-catalyzed arylationPd(OAc)₂, PPh₃, Cs₂CO₃50-75%Costly catalysts, air-sensitive conditions
One-step cyclizationCs₂CO₃, propargylamine60-85%Substrate specificity for acylethynyl groups

Q. How can spectroscopic techniques (NMR, GC-MS) resolve the stereochemistry and purity of pyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer :

  • NMR : Use 2D NMR (COSY, NOESY) to confirm the (1S,8aS)-configuration. For example, NOE correlations between H-1 and H-8a protons can validate the octahydro ring conformation .
  • GC-MS : Compare retention indices and fragmentation patterns with NIST database entries (e.g., hexahydro-3-(2-methylpropyl) derivatives) to confirm molecular weight and substituent identity .
  • Purity assessment : High-resolution mass spectrometry (HRMS) and HPLC with UV/Vis detection (λ = 210–280 nm) are recommended for quantifying impurities .

Q. What biological activities are reported for pyrrolo[1,2-a]pyrazine derivatives, and how do structural modifications influence efficacy?

  • Methodological Answer :

  • Antimicrobial activity : Derivatives like hexahydro-3-(2-methylpropyl) pyrrolo[1,2-a]pyrazine-1,4-dione exhibit activity against Staphylococcus aureus (MIC = 8–16 µg/mL) via membrane disruption, validated by SEM imaging .
  • Antioxidant properties : Substituents such as phenylmethyl groups enhance radical scavenging (IC₅₀ = 25 µM in DPPH assays) .
  • Structure-activity trends : Hydrophobic substituents (e.g., isobutyl, benzyl) improve lipid bilayer penetration, while polar groups (e.g., hydroxyl) enhance solubility but reduce potency .

Advanced Research Questions

Q. How can synthetic efficiency be optimized for pyrrolo[1,2-a]pyrazine-1-carboxylic acid derivatives while maintaining stereochemical fidelity?

  • Methodological Answer :

  • Catalyst screening : Test alternatives to Pd catalysts (e.g., Cu(I)-ligand systems) for C–H functionalization to reduce costs .
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates during cyclization. For stereocontrol, chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) may be employed .
  • In-line analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress and minimize epimerization .

Q. How to address contradictions in spectral data interpretation for pyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer :

  • Case study : Discrepancies in GC-MS fragmentation patterns (e.g., m/z 210 vs. 212) may arise from isotopic effects or column polarity differences. Cross-validate using two columns (polar/nonpolar) and reference NIST data .
  • Computational modeling : Employ density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in pyrrolo[1,2-a]pyrazine-based antimicrobial agents?

  • Methodological Answer :

  • Library diversification : Synthesize derivatives with varied substituents (alkyl, aryl, heteroaryl) at positions 1, 3, and 8a .
  • Biological assays : Use time-kill kinetics and biofilm inhibition assays to differentiate bactericidal vs. bacteriostatic effects .
  • Molecular docking : Map interactions with bacterial targets (e.g., S. aureus FabI enzyme) using AutoDock Vina to prioritize substituents .

Q. What novel applications are emerging for pyrrolo[1,2-a]pyrazine derivatives beyond antimicrobials?

  • Methodological Answer :

  • Anticancer potential : Derivatives with quinoline hybrids (e.g., 6-hydroxy-4-quinolinyl) show cytotoxicity against MCF-7 cells (IC₅₀ = 10 µM) via topoisomerase inhibition .
  • Neuroprotective agents : Diketopiperazine analogs (e.g., cyclo(Leu-Pro)) exhibit antioxidant activity in neuronal oxidative stress models .

Q. How to assess the environmental impact of pyrrolo[1,2-a]pyrazine derivatives during preclinical development?

  • Methodological Answer :

  • Ecotoxicology screening : Use Daphnia magna or Aliivibrio fischeri bioluminescence assays to estimate EC₅₀ values .
  • Degradation studies : Perform photolysis (UV light, λ = 254 nm) and hydrolysis (pH 3–11) to identify persistent metabolites .

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